molecular formula C24H16ClNO6 B11132979 Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11132979
M. Wt: 449.8 g/mol
InChI Key: DBWHVAMVDMFRSI-UHFFFAOYSA-N
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Description

Methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a furan ring, a chloro substituent, and a benzoate ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole scaffold.

    Introduction of the furan-2-ylmethyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkylating agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to form corresponding alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{7-chloro-2-[(thiophen-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate: Similar structure but with a bromo substituent instead of a chloro substituent.

Uniqueness

The uniqueness of methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, chloro substituent, and benzoate ester group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H16ClNO6

Molecular Weight

449.8 g/mol

IUPAC Name

methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H16ClNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h2-11,20H,12H2,1H3

InChI Key

DBWHVAMVDMFRSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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